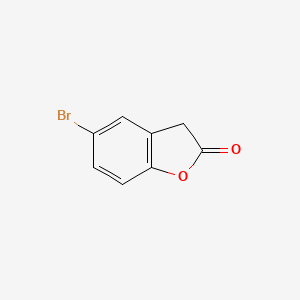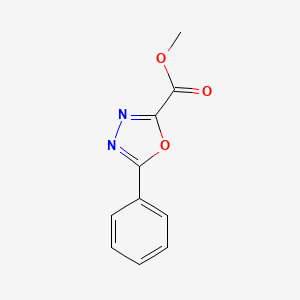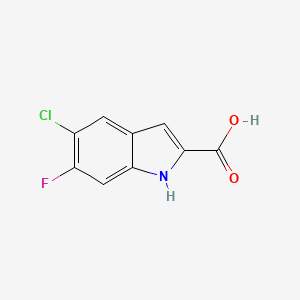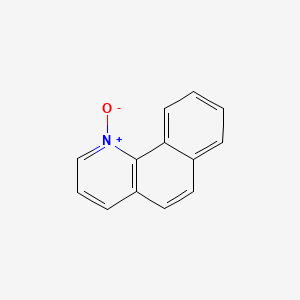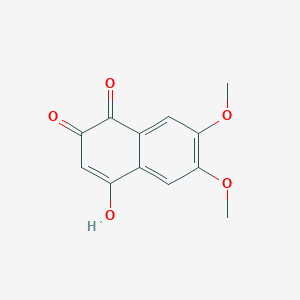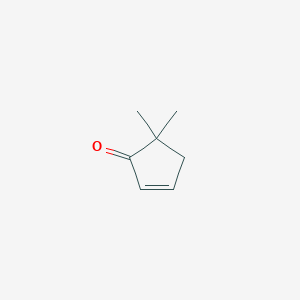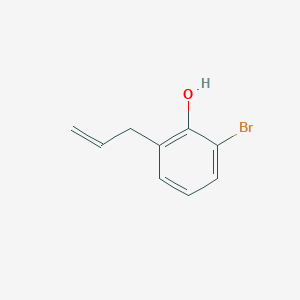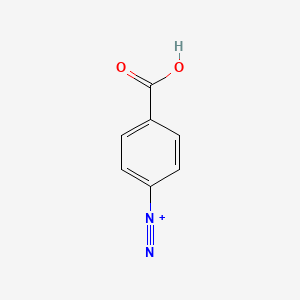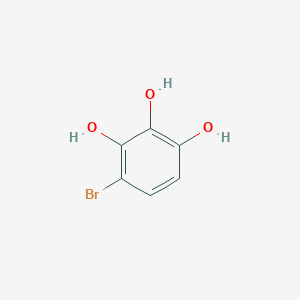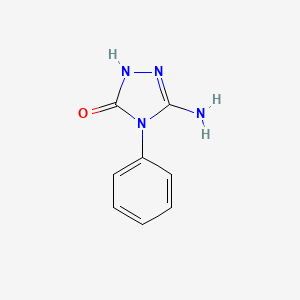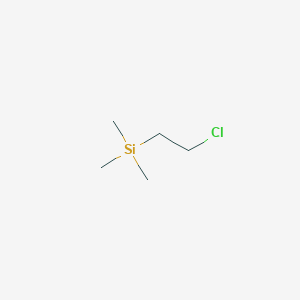
Silane, (2-chloroethyl)trimethyl-
Übersicht
Beschreibung
“Silane, (2-chloroethyl)trimethyl-” is an organosilicon compound with the molecular formula C5H13ClSi . It is also known by other names such as “(2-chloroethyl)trimethylsilane”, “2-chloroethyl (trimethyl)silane”, and "(2-chloroethyl)triMethyl-Silane" .
Molecular Structure Analysis
The molecular structure of “Silane, (2-chloroethyl)trimethyl-” consists of a silicon atom bonded to three methyl groups and a 2-chloroethyl group . The InChI string representation of its structure is “InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3” and its canonical SMILES representation is "CSi©CCCl" .Physical And Chemical Properties Analysis
“Silane, (2-chloroethyl)trimethyl-” has a molecular weight of 136.69 g/mol . It has a density of 0.9±0.1 g/cm³, a boiling point of 120.3±23.0 °C at 760 mmHg, and a vapour pressure of 18.4±0.2 mmHg at 25°C . It has no hydrogen bond donors or acceptors, and has two freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Modification of Wood and Other Surfaces
Organo-functional silanes, like (2-chloroethyl)trimethyl-, have been studied for the full impregnation treatment of wood, aiming at enhancing its dimensional stability, durability, and fire resistance. Such compounds are applied in combination with tetraalkoxysilanes in a sol-gel process, as well as with chlorosilanes and trimethylsilyl derivatives. This treatment is recommended for wood used in conditions of hazard class III, which involves outside above ground exposure, due to the water repellent ability and weathering stability it imparts (Mai & Militz, 2004).
Catalysis and Chemical Reactions
The utilization of rice husk silica as a catalyst has been reviewed, where organo-functional silanes act as a bridge linking organic moieties to the silica matrix. This approach has demonstrated good physical and catalytic potential in various reactions, highlighting the versatile role of such silanes in enhancing catalytic activities (Adam, Appaturi, & Iqbal, 2012).
Dental Applications
In dentistry, silane coupling agents, including organo-functional silanes, play a crucial role in promoting adhesion between resin composites and silica-based or silica-coated indirect restorative materials. Surface pretreatment methods have been developed to increase the silica content on non-silica-based restorations before applying silane, thereby improving resin bonding. This review discusses the chemistry behind silane-based adhesion, its applications in dentistry, and the ongoing development of new silane coupling agents (Matinlinna, Lung, & Tsoi, 2018).
Surface Treatments for Enhanced Adhesion
The use of organosilanes as adhesion promoters in surface coatings, adhesives, and syntactic foams is described, emphasizing their role in improving bond strength. This review covers the beneficial effects of silanes when used as pretreatment primers and additives on the adhesion properties of various materials (Walker, 1991).
Biomedical Implants and Coatings
Silane-based coatings on metallic biomaterials for biomedical implants have been qualitatively reviewed, focusing on the impact of innovative silane-based coatings on biocorrosion resistance, protein adsorption, cell viability, and antimicrobial properties. This highlights the potential of silanes in improving the performance and longevity of biomedical implants (Somasundaram, 2018).
Safety And Hazards
Silanes are generally flammable and their vapors may travel to the source of ignition and flash back . Containers may explode when heated and vapors may form explosive mixtures with air . Specific safety and hazard information for “Silane, (2-chloroethyl)trimethyl-” was not found in the retrieved papers.
Eigenschaften
IUPAC Name |
2-chloroethyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWWMXONAIDFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (2-chloroethyl)trimethyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




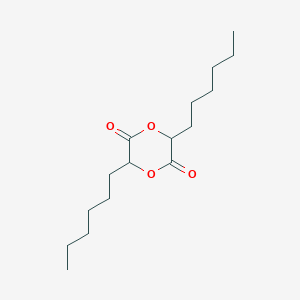
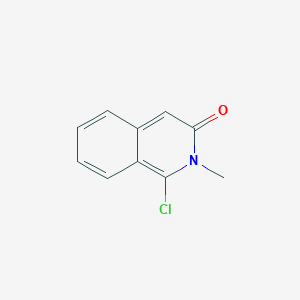
![1,2-dimethoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene](/img/structure/B3187718.png)
